4-Butyl-4-hydroxycyclohexan-1-one
Description
Significance of Cyclohexanone (B45756) Scaffolds in Organic Synthesis
Cyclohexanone and its derivatives are fundamental building blocks in organic synthesis. nih.govyoutube.com Their cyclic structure, featuring a ketone functional group, provides a reactive site for a wide array of chemical transformations. These transformations allow for the introduction of various functional groups and the construction of more complex molecular architectures. Industrially, cyclohexanone itself is a key precursor in the production of materials like nylon. wikipedia.orgacs.org The ability to readily modify the cyclohexanone ring at different positions makes it a valuable scaffold for creating diverse chemical libraries for drug discovery and materials science. nih.gov
The synthesis of cyclohexanones can be achieved through various methods, including the oxidation of cyclohexanol (B46403), the reduction of phenols, and various cyclization reactions like the Dieckmann condensation and Robinson annulation. nih.govorganic-chemistry.org More contemporary methods even utilize photocatalysis to construct these cyclic ketones under mild conditions. nih.gov
Overview of Functionalized Cyclohexanone Derivatives
The true utility of the cyclohexanone scaffold lies in its functionalization. The introduction of different substituent groups onto the cyclohexanone ring dramatically alters its physical and chemical properties, leading to a vast range of applications. These derivatives are found in pharmaceuticals, agrochemicals, and fragrances. guidechem.comchemicalbook.com For instance, functionalized cyclopentenones and cyclohexanones have been investigated for their potential as anticancer agents. ucl.ac.uk
The reactivity of the ketone group allows for additions of nucleophiles, while the adjacent alpha-carbons can be functionalized through enolate chemistry. This dual reactivity enables the synthesis of a wide variety of substituted cyclohexanones with specific stereochemistry and functionality. The dehydrogenative aromatization of cyclohexanone derivatives also provides a powerful method for synthesizing substituted aromatic compounds. chemrxiv.org
Specific Context of 4-Butyl-4-hydroxycyclohexan-1-one within Ketone Chemistry
This compound is a tertiary alcohol and a ketone, combining two important functional groups within one molecule. Its structure consists of a cyclohexanone ring with a hydroxyl group and a butyl group attached to the same carbon atom (position 4).
The synthesis of such tertiary hydroxycyclohexanones can often be achieved through the reaction of a Grignard reagent with a suitable cyclohexanedione precursor. mnstate.eduorganic-chemistry.org In the case of this compound, the logical synthetic route would involve the reaction of butylmagnesium bromide (a Grignard reagent) with 1,4-cyclohexanedione (B43130). The Grignard reagent, a potent nucleophile, attacks one of the carbonyl carbons of the dione (B5365651), leading to the formation of the tertiary alcohol after an aqueous workup. masterorganicchemistry.comquizlet.com It is important to use an excess of the Grignard reagent if the starting material contains acidic protons, such as in 4-hydroxycyclohexanone (B83380), to ensure the desired addition reaction occurs. quizlet.com
The chemical properties of this compound are dictated by its two functional groups. The ketone can undergo reactions typical of carbonyl compounds, while the tertiary hydroxyl group can participate in reactions such as etherification or esterification, although it is generally less reactive than primary or secondary alcohols.
Below is a data table summarizing some of the key properties of this compound.
| Property | Value |
| Chemical Formula | C10H18O2 |
| Molecular Weight | 170.25 g/mol |
| SMILES | CCCCC1(CCC(=O)CC1)O |
| MDL Number | MFCD21321138 |
| CAS Number | 1039531-04-8 |
Research Landscape and Gaps in Understanding of this compound
While the general synthesis and reactivity of hydroxycyclohexanones are well-established, specific research on this compound appears to be limited. Publicly available information primarily consists of its cataloging by chemical suppliers and its basic chemical properties. biosynth.com There is a notable absence of in-depth studies on its specific biological activities, detailed spectroscopic characterization, or its application in the synthesis of more complex molecules.
Further research could explore several avenues. A thorough investigation of its conformational analysis would provide insights into the spatial arrangement of the butyl and hydroxyl groups and its potential influence on reactivity. Detailed spectroscopic studies, including advanced NMR techniques, would fully elucidate its structure and stereochemistry. Furthermore, exploring its potential as a chiral building block or its biological properties could uncover novel applications for this interesting molecule. The synthesis of related C5-curcuminoid derivatives from 4-hydroxycyclohexanone has been explored for their antiproliferative activities, suggesting a potential area of investigation for derivatives of this compound. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-butyl-4-hydroxycyclohexan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-2-3-6-10(12)7-4-9(11)5-8-10/h12H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNUDTSPPPUSOQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(CCC(=O)CC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformations of 4 Butyl 4 Hydroxycyclohexan 1 One
Reactions at the Carbonyl Moiety
The carbonyl group, with its polar carbon-oxygen double bond, is a primary site for nucleophilic attack. The carbon atom is electrophilic, while the oxygen atom is nucleophilic.
Nucleophilic Addition Reactions
Nucleophilic addition is a characteristic reaction of aldehydes and ketones. In this process, a nucleophile adds to the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.
In the presence of water, 4-Butyl-4-hydroxycyclohexan-1-one can undergo a reversible hydration reaction to form a gem-diol. This reaction is typically slow but can be catalyzed by acid or base.
Similarly, the reaction with an alcohol in the presence of an acid catalyst leads to the formation of a hemiacetal. masterorganicchemistry.comlibretexts.org The hemiacetal can then react with a second molecule of the alcohol to yield an acetal, a reaction driven to completion by the removal of water. libretexts.orglibretexts.org The presence of the intramolecular hydroxyl group in this compound also allows for the potential of forming a cyclic hemiacetal. masterorganicchemistry.comlibretexts.org
| Reactant | Product | Conditions |
| This compound + H₂O | 4-Butyl-1,1,4-trihydroxycyclohexane | Acid or base catalyst |
| This compound + ROH | 4-Butyl-1-alkoxy-1,4-dihydroxycyclohexane (Hemiacetal) | Acid catalyst |
| Hemiacetal + ROH | 1,1-Dialkoxy-4-butylcyclohexan-4-ol (Acetal) | Acid catalyst, removal of H₂O |
The carbonyl group of this compound can react with primary amines (RNH₂) to form imines (Schiff bases). masterorganicchemistry.combham.ac.uk This reaction is typically acid-catalyzed and involves the elimination of a water molecule. masterorganicchemistry.com
Analogous reactions occur with hydroxylamine (B1172632) (NH₂OH) and hydrazine (B178648) (NH₂NH₂) to produce oximes and hydrazones, respectively. masterorganicchemistry.combham.ac.uknih.gov These reactions are also generally catalyzed by acid and are often used for the characterization and derivatization of ketones. bham.ac.uk
| Reagent | Product Type | General Product Structure |
| Primary Amine (R-NH₂) | Imine | 4-Butyl-4-hydroxy-N-alkylcyclohexan-1-imine |
| Hydroxylamine (NH₂OH) | Oxime | (E/Z)-4-Butyl-4-hydroxycyclohexan-1-one oxime |
| Hydrazine (H₂N-NH₂) | Hydrazone | (E/Z)-4-Butyl-4-hydroxycyclohexan-1-one hydrazone |
The addition of hydrogen cyanide (HCN) across the carbonyl double bond of this compound results in the formation of a cyanohydrin. libretexts.orglibretexts.orgpressbooks.pub This reaction is typically base-catalyzed, with the cyanide ion (CN⁻) acting as the nucleophile. libretexts.orglibretexts.org The resulting cyanohydrin, 4-butyl-1,4-dihydroxy-cyclohexanecarbonitrile, is a versatile intermediate in organic synthesis. youtube.com
| Reactant | Product | Catalyst |
| This compound + HCN | 4-Butyl-1,4-dihydroxycyclohexanecarbonitrile | Base (e.g., KCN, NaCN) |
Alpha-Carbon Reactivity
The carbon atoms adjacent to the carbonyl group, known as alpha-carbons, exhibit enhanced reactivity due to the electron-withdrawing nature of the carbonyl oxygen.
This compound can exist in equilibrium with its enol tautomer. This process, known as enolization, involves the migration of a proton from an alpha-carbon to the carbonyl oxygen. bham.ac.uk In the presence of a base, the more acidic alpha-hydrogen can be removed to form an enolate ion. libretexts.orgmasterorganicchemistry.com This enolate is a powerful nucleophile and can participate in a variety of reactions, such as alkylation and aldol (B89426) condensations. libretexts.orgyoutube.com The formation of the enolate can be directed by the choice of base and reaction conditions. bham.ac.ukmasterorganicchemistry.com
| Species | Key Features |
| Keto form (this compound) | Thermodynamically more stable form. |
| Enol form | Contains a C=C double bond and a hydroxyl group. |
| Enolate ion | A resonance-stabilized anion with nucleophilic character at the alpha-carbon. |
Oxidation Reactions
The Baeyer-Villiger oxidation is a notable reaction of cyclic ketones, converting them into lactones (cyclic esters) by inserting an oxygen atom adjacent to the carbonyl group. wikipedia.orgsigmaaldrich.com This reaction can be carried out using peroxyacids, such as meta-chloroperoxybenzoic acid (mCPBA), or other peroxides like hydrogen peroxide. wikipedia.orgsigmaaldrich.com
When this compound undergoes Baeyer-Villiger oxidation, it is converted to a substituted ε-caprolactone. The regioselectivity of the oxygen insertion depends on the migratory aptitude of the adjacent carbon atoms. The group that can better stabilize a positive charge is more likely to migrate. For substituted cyclohexanones, this process can be highly regioselective. sigmaaldrich.com The presence of the butyl and hydroxyl groups on the C4 carbon influences which of the C-C bonds (C1-C2 or C1-C6) cleaves and reforms with the inserted oxygen.
More environmentally friendly methods for this oxidation have been developed, employing enzyme catalysts. rsc.orgresearchgate.net For instance, lipases like Novozyme-435 (from Candida antarctica) can catalyze the reaction using urea-hydrogen peroxide as the oxidant in a solvent like ethyl acetate. rsc.orgresearchgate.net These chemo-enzymatic approaches can lead to high yields of lactones and avoid the use of hazardous peroxyacids. rsc.org
Table 3: Reagents for Baeyer-Villiger Oxidation
| Reagent System | Type | Description |
|---|---|---|
| m-CPBA | Classic Peroxyacid | A common, effective reagent for Baeyer-Villiger oxidations. wikipedia.org |
| Peroxyacetic Acid | Peroxyacid | Another traditional peracid used for this transformation. sigmaaldrich.com |
| H₂O₂ / Lewis Acid | Hydrogen Peroxide System | Uses hydrogen peroxide as the oxidant, often activated by a Lewis acid catalyst. sigmaaldrich.com |
| Novozyme-435 / Urea-H₂O₂ | Chemo-enzymatic | A greener method using an immobilized lipase (B570770) to generate the peroxyacid in situ. rsc.orgresearchgate.net |
The presence of tertiary C-H bonds and the carbonyl group in this compound makes it susceptible to reactions with radical species, such as the highly reactive hydroxyl radical (•OH). While specific studies on this exact molecule are limited, general principles of radical chemistry can be applied.
Hydroxyl radicals can initiate reactions by abstracting a hydrogen atom from the molecule. The most likely sites for abstraction are the tertiary C-H bond at the C4 position or the α-hydrogens adjacent to the carbonyl group, as the resulting carbon-centered radicals would have some degree of stability. In some catalytic systems, such as those using titanium silicalite-1 (TS-1) for Baeyer-Villiger oxidations, high concentrations of hydroxyl radicals within the catalyst's pores can be generated, potentially leading to side reactions or accelerating reaction rates. researchgate.net These radical pathways can occur alongside the primary oxidation reaction, leading to a more complex product mixture. researchgate.net
Reactions at the Hydroxyl Moiety
The tertiary hydroxyl group offers another site for chemical modification, allowing for the synthesis of various derivatives through reactions like esterification and etherification.
Esterification and Etherification
Esterification: The tertiary hydroxyl group of this compound can be converted into an ester. This is typically achieved by reacting the alcohol with a carboxylic acid or a more reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride. chemguide.co.uk
The direct reaction with a carboxylic acid, known as Fischer esterification, requires an acid catalyst (e.g., concentrated sulfuric acid) and heat. chemguide.co.ukyoutube.com The reaction is an equilibrium process, and to drive it towards the ester product, water is often removed as it is formed. youtube.com
Reaction with acyl chlorides or acid anhydrides is generally faster and not reversible. These reactions are often carried out in the presence of a base (like pyridine) to neutralize the HCl or carboxylic acid byproduct that is formed.
Etherification: The hydroxyl group can also be converted to an ether. A common method for this is the Williamson ether synthesis. This two-step process involves first deprotonating the hydroxyl group with a strong base (e.g., sodium hydride) to form a nucleophilic alkoxide. This alkoxide is then reacted with an alkyl halide (e.g., methyl iodide) in an SN2 reaction to form the ether. Due to the sterically hindered nature of the tertiary alcohol, elimination reactions can sometimes compete with the desired substitution, particularly if the alkyl halide is bulky.
Table 4: Summary of Reactions at the Hydroxyl Group
| Reaction | Reagent | Catalyst/Conditions | Product |
|---|---|---|---|
| Fischer Esterification | Carboxylic Acid (R-COOH) | Acid (e.g., H₂SO₄), Heat | Ester (R-COO-C₆H₉(O)-C₄H₉) |
| Acylation | Acyl Chloride (R-COCl) | Base (e.g., Pyridine) | Ester (R-COO-C₆H₉(O)-C₄H₉) |
| Acylation | Acid Anhydride ((RCO)₂O) | Base (e.g., Pyridine), Gentle Warming | Ester (R-COO-C₆H₉(O)-C₄H₉) |
| Etherification (Williamson) | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R'-X) | Anhydrous Solvent | Ether (R'-O-C₆H₉(O)-C₄H₉) |
Oxidation of the Secondary Alcohol to Ketone (if applicable to a precursor form)
While this compound itself contains a tertiary alcohol which is not readily oxidized without cleavage of carbon-carbon bonds, the oxidation of a secondary alcohol is a crucial step in the synthesis of related cyclohexanone (B45756) derivatives. For instance, the oxidation of a precursor like 4-hydroxycyclohexanone (B83380) is a fundamental transformation. This process converts the secondary alcohol to a ketone functionality.
The oxidation of cyclohexane (B81311) with tert-butyl hydroperoxide (TBHP) is a frequently studied reaction. rsc.org In these reactions, cyclohexanol (B46403) and cyclohexanone are formed in parallel at the beginning of the reaction, and with time, the cyclohexanol is further oxidized to cyclohexanone. rsc.org
Hydrogen Bonding Interactions and their Influence on Reactivity
The presence of both a hydroxyl (-OH) and a carbonyl (C=O) group in this compound allows for the formation of hydrogen bonds. The hydroxyl group can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. These interactions can influence the molecule's conformation and its reactivity. The hydroxyl group is capable of forming hydrogen bonds, which can affect the molecule's structure and function.
Ring Transformations and Rearrangements
The cyclohexanone ring of this compound can undergo various transformations, leading to changes in ring size or complete fragmentation.
Ring Expansion and Contraction Reactions
Ring Expansion: Ring expansion reactions provide a pathway to larger ring systems from cyclohexanone derivatives. wikipedia.org For example, reactions like the Tiffeneau-Demjanov rearrangement can be employed to expand the six-membered ring to a seven-membered ring. wikipedia.org Another method involves the Buchner ring expansion, which can convert arenes into cycloheptatrienes. wikipedia.org
Ring Contraction: Conversely, ring contraction reactions can reduce the size of the cyclohexane ring. The Favorskii rearrangement is a well-known method for the ring contraction of cyclic α-halo ketones. chemistrysteps.com This reaction proceeds through a cyclopropanone (B1606653) intermediate, which then opens to yield a five-membered ring carboxylic acid derivative. chemistrysteps.com Another pathway for ring contraction involves carbocation rearrangements, such as the Wagner-Meerwein rearrangement, which can lead to a more stable carbocation through a ring-contracted structure. chemistrysteps.cometsu.edu
Fragmentation Pathways
Under specific conditions, the ring of this compound can undergo fragmentation. These reactions often proceed through radical or cationic intermediates and can lead to the cleavage of one or more carbon-carbon bonds within the ring, resulting in acyclic products.
Peroxide Rearrangements (e.g., Kornblum-DeLaMare)
The Kornblum-DeLaMare rearrangement is a base-catalyzed conversion of a primary or secondary organic peroxide into a ketone and an alcohol. wikipedia.orgrsc.org This reaction is significant in organic synthesis and is a key step in the biosynthesis of prostaglandins. wikipedia.org The mechanism involves the abstraction of an acidic α-proton from the peroxide by a base, leading to the formation of a carbanion intermediate which then rearranges. wikipedia.org While formally a rearrangement, it is often classified as an elimination reaction. wikipedia.orgchemicalforums.com A cobalt-catalyzed reaction for constructing 1,4-dicarbonyls involves a cascade that includes a Kornblum-DeLaMare rearrangement. organic-chemistry.org
Derivatization for Advanced Functionalization
The functional groups of this compound, the hydroxyl and carbonyl groups, serve as handles for further chemical modifications. These derivatizations can introduce new functionalities and properties to the molecule.
Table 1: Examples of Derivatization Reactions
| Reaction Type | Reagent(s) | Functional Group Formed |
| Esterification | Acyl chloride or Carboxylic anhydride | Ester |
| Etherification | Alkyl halide (e.g., Williamson ether synthesis) | Ether |
| Ketalization/Acetalization | Diol (e.g., ethylene (B1197577) glycol) in the presence of an acid catalyst | Ketal/Acetal |
| Reductive Amination | Amine and a reducing agent (e.g., NaBH₃CN) | Amine |
| Wittig Reaction | Phosphonium ylide | Alkene |
Formation of Complex Polycyclic Systems
The inherent structural features of this compound make it a suitable precursor for the construction of fused and bridged polycyclic systems. The strategic manipulation of its functional groups can initiate a cascade of reactions, leading to the formation of multiple rings in a single synthetic operation. Key transformations in this regard include intramolecular aldol condensations and annulation reactions.
Under basic or acidic conditions, the enolate of the ketone can be generated, which can then participate in intramolecular reactions. For instance, an intramolecular aldol condensation, following the activation of an appropriate carbon atom, could lead to the formation of a bicyclic system. The reaction pathway and the resulting ring size are heavily dependent on the specific reaction conditions and the nature of any additional reagents employed.
A prominent strategy for the formation of a new six-membered ring onto the existing cyclohexane framework is the Robinson annulation. This powerful reaction combines a Michael addition with a subsequent intramolecular aldol condensation. While direct application on this compound itself would require a specific Michael acceptor, derivatives of the parent compound can be designed to undergo this transformation, yielding complex polycyclic ketones.
Research in this area often explores the stereochemical outcomes of these cyclization reactions, as the creation of new stereocenters is a common feature. The conformational preferences of the cyclohexane ring and the influence of the butyl and hydroxyl substituents play a crucial role in directing the stereoselectivity of the newly formed rings.
| Reaction Type | Reagents and Conditions | Product Type |
| Intramolecular Aldol Condensation | Base (e.g., NaOH, LDA) or Acid (e.g., H₂SO₄) | Bicyclic Alcohols/Ketones |
| Robinson Annulation | Michael Acceptor (e.g., α,β-unsaturated ketone), Base | Fused Polycyclic Ketones |
Introduction of Heteroatoms
The ketone and hydroxyl functionalities of this compound serve as reactive handles for the incorporation of heteroatoms such as nitrogen, oxygen, and sulfur, leading to the synthesis of a variety of heterocyclic compounds. These transformations are of significant interest due to the prevalence of heterocyclic motifs in pharmaceuticals and other biologically active molecules.
The carbonyl group is a key site for the introduction of nitrogen atoms. Condensation with primary amines or their derivatives can yield imines, which can then undergo further cyclization reactions. For example, reaction with a binucleophilic reagent containing nitrogen, such as a hydrazine or a hydroxylamine derivative, can lead to the formation of fused heterocyclic systems like pyrazoles or isoxazoles, respectively.
Furthermore, the ketone can participate in multicomponent reactions, such as the Hantzsch pyridine (B92270) synthesis, to construct dihydropyridine (B1217469) rings. This reaction would involve the condensation of this compound (or a derivative) with a β-ketoester and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate.
The synthesis of oxazoles and thiazoles is also a potential avenue. For instance, the conversion of the ketone to an α-haloketone, followed by reaction with an amide or thioamide, respectively (a modified Robinson-Gabriel or Hantzsch synthesis), could yield the corresponding five-membered heterocyclic rings fused to the cyclohexane core.
| Heterocyclic System | Synthetic Strategy | Key Reagents |
| Pyridines | Hantzsch Pyridine Synthesis | β-Ketoester, Ammonia/Ammonium Acetate |
| Oxazoles/Thiazoles | Cyclocondensation | Amides/Thioamides (often after α-functionalization of the ketone) |
| Fused Pyrazoles/Isoxazoles | Condensation/Cyclization | Hydrazine/Hydroxylamine derivatives |
Stereochemistry and Conformational Analysis of 4 Butyl 4 Hydroxycyclohexan 1 One
Conformational Isomerism of Cyclohexanone (B45756) Ring Systems
The cyclohexanone ring, a fundamental scaffold in organic chemistry, is not planar. To alleviate the strain of a flat hexagonal structure, where C-C-C bond angles would be 120°, it adopts puckered conformations. byjus.com The most significant of these are the chair and boat forms. byjus.com
Chair and Boat Conformations
The chair conformation is the most stable arrangement for cyclohexane (B81311) and its derivatives, including cyclohexanones. byjus.comwikipedia.orgmasterorganicchemistry.com In this conformation, all bond angles are close to the ideal tetrahedral angle of 109.5°, and all adjacent hydrogens are in a staggered arrangement, minimizing torsional strain. pressbooks.pub This results in a structure that is largely free of ring strain. byjus.comutexas.edu At room temperature, over 99.9% of cyclohexane molecules exist in the chair conformation. wikipedia.orglibretexts.org
The bonds to the ring in a chair conformation are of two types: axial and equatorial. pressbooks.pub Axial bonds are parallel to the principal axis of the ring, pointing up or down, while equatorial bonds point out from the "equator" of the ring. pressbooks.pub
The boat conformation is another key conformation, though it is significantly less stable than the chair. wikipedia.orgic.ac.uk While it also relieves angle strain, it suffers from two major destabilizing factors:
Torsional strain: Hydrogens on four of the carbon atoms are eclipsed, creating torsional strain. masterorganicchemistry.compressbooks.pub
Steric strain: The two "flagpole" hydrogens at the "prow" and "stern" of the boat are brought into close proximity, resulting in steric repulsion. pressbooks.pubic.ac.uk
Between the chair and boat conformations lie other, higher-energy transition states and intermediates, such as the twist-boat and half-chair conformations. wikipedia.org The twist-boat is more stable than the pure boat form as it alleviates some of the torsional and steric strain. byjus.com The half-chair is the highest energy conformation on the path of interconversion between chair and boat forms. wikipedia.orgutexas.edu
Conformational Equilibria and Energy Barriers
Cyclohexane rings are not static; they undergo a rapid "ring flip" or "chair flip" at room temperature, where one chair conformation converts into another. byjus.comlibretexts.org During this process, all axial bonds become equatorial, and all equatorial bonds become axial. byjus.comwikipedia.org
The energy barrier for this interconversion in cyclohexane is approximately 10-11 kcal/mol. utexas.edulibretexts.org This barrier is low enough to allow for rapid flipping at room temperature, with an estimated 100,000 flips per second. libretexts.org The transition state for this process is the high-energy half-chair conformation. utexas.edu
The relative energies of the different conformations of cyclohexane are as follows, in increasing order of energy: Chair < Twist-boat < Boat < Half-chair wikipedia.org
Substituent Effects on Ring Conformation
The presence of substituents on the cyclohexanone ring significantly influences the equilibrium between the two possible chair conformations. For monosubstituted cyclohexanes, the conformer with the substituent in the equatorial position is generally more stable. libretexts.org This preference is primarily due to the avoidance of destabilizing 1,3-diaxial interactions. libretexts.org
Steric and Electronic Influences of the Butyl and Hydroxyl Groups
In the case of 4-butyl-4-hydroxycyclohexan-1-one, both the butyl and hydroxyl groups are located on the same carbon atom (C4). Since C4 is not adjacent to the carbonyl group, the primary influences on the ring conformation will be steric in nature.
Steric Hindrance : The bulky tert-butyl group is known to have a strong preference for the equatorial position due to severe 1,3-diaxial interactions it would experience in the axial position. libretexts.org While a normal butyl group is less bulky than a tert-butyl group, it is still considered a large substituent and will strongly favor the equatorial position to minimize steric strain. libretexts.org This steric hindrance arises from the repulsion between the axial substituent and the two axial hydrogens on the same side of the ring. libretexts.org
Electronic Effects : The hydroxyl group can exert electronic effects, but in this 4-substituted cyclohexanone, these are less dominant than the steric demands of the butyl group. rsc.org Hydrogen bonding does not appear to play a significant role in the electronic influence of hydroxyl groups on the ring conformation. rsc.orgresearchgate.net
Given the significant steric bulk of the butyl group, the conformational equilibrium of this compound will overwhelmingly favor the chair conformation where the butyl group occupies the equatorial position. Consequently, the hydroxyl group will be in the axial position.
Anomeric and Gauche Effects
The anomeric effect describes the tendency of a heteroatomic substituent adjacent to another heteroatom within a cyclohexane ring to prefer the axial orientation, even if this is sterically less favorable. wikipedia.org This effect is a stereoelectronic one and is not directly applicable to this compound, as the substituents are on a carbon atom that is not adjacent to an in-ring heteroatom. wikipedia.org
Gauche interactions are steric interactions that occur between substituents on adjacent carbons that are in a gauche conformation (a dihedral angle of 60°). In substituted cyclohexanes, 1,3-diaxial interactions are a form of gauche interaction. masterorganicchemistry.com An axial methyl group, for instance, has two such gauche interactions with the C3 and C5 axial hydrogens. masterorganicchemistry.com For the favored conformation of this compound with an equatorial butyl group and an axial hydroxyl group, the axial hydroxyl group will experience 1,3-diaxial interactions with the axial hydrogens at C2 and C6.
Stereochemical Outcomes of Reactions
The conformation of a substituted cyclohexanone plays a crucial role in determining the stereochemical outcome of its reactions. Nucleophilic addition to the carbonyl group, for example, can occur from either the axial or equatorial face. The stereoselectivity of such reactions is influenced by a combination of steric and electronic factors. researchgate.net
Diastereoselectivity and Enantioselectivity in Synthesis
The synthesis of this compound from its precursor, 4-butylcyclohexanone, involves the nucleophilic addition of a hydroxyl group or its equivalent to the carbonyl carbon. The stereochemical outcome of this addition is of primary importance, leading to the formation of two potential diastereomers, cis and trans, where the butyl and hydroxyl groups are on the same or opposite faces of the ring, respectively.
The facial selectivity of the attack on the carbonyl group is governed by a combination of steric and stereoelectronic factors. Drawing parallels from the well-studied 4-tert-butylcyclohexanone (B146137) system, nucleophilic attack can occur from either the axial or equatorial direction. researchgate.netchemrxiv.org
Axial Attack: Leads to the formation of an equatorial alcohol. This pathway is generally favored by small nucleophiles as it avoids steric hindrance with the axial hydrogens at the C3 and C5 positions during the approach.
Equatorial Attack: Results in an axial alcohol. This approach is often disfavored due to greater steric interactions with the ring's axial hydrogens. However, for bulky nucleophiles, this pathway can become competitive. researchgate.net
In the synthesis of 4-alkyl-4-hydroxycyclohexanones, diastereoselectivity can be achieved by carefully selecting the reagents and reaction conditions. For instance, the reduction of a 4-alkylcyclohexenone precursor using certain reducing agents can proceed with high diastereoselectivity. nih.gov The use of chiral catalysts or auxiliaries can, in principle, lead to enantioselective synthesis, affording a specific enantiomer of the target compound. nih.govbeilstein-journals.org General strategies for the diastereoselective synthesis of highly substituted cyclohexanones often rely on cascade reactions, such as Michael-aldol sequences, where the stereochemistry of the initial additions dictates the final product's configuration. beilstein-journals.orgd-nb.info
The table below summarizes the expected major and minor products from the nucleophilic addition to a 4-butylcyclohexanone precursor based on the direction of attack.
| Direction of Nucleophilic Attack | Intermediate Transition State | Primary Product Configuration | Notes |
|---|---|---|---|
| Axial | Less sterically hindered approach | trans-4-Butyl-4-hydroxycyclohexan-1-one (Equatorial -OH) | Generally the major product with less bulky nucleophiles. researchgate.net |
| Equatorial | More sterically hindered approach | cis-4-Butyl-4-hydroxycyclohexan-1-one (Axial -OH) | Becomes more significant with bulkier nucleophiles. researchgate.net |
Influence of Conformation on Reaction Pathways
The reactivity of this compound is intrinsically linked to the conformational equilibrium of its cyclohexane ring. The ring exists predominantly in a chair conformation to minimize angular and torsional strain. pressbooks.pub In this conformation, the butyl and hydroxyl substituents at the C4 position can occupy either axial or equatorial positions.
The large steric bulk of the butyl group strongly favors an equatorial position to avoid destabilizing 1,3-diaxial interactions with the axial hydrogens at C2 and C6. This preference effectively "locks" the conformation of the ring, with the butyl group acting as an anchor. The conformational preference of the hydroxyl group is more subtle. While it also prefers an equatorial position, the energy difference between the axial and equatorial conformers is smaller than that for the butyl group. utdallas.edu Studies on related 4-hydroxy-cyclohexanone esters have shown that the polarity of the substituent and the solvent can influence this equilibrium, sometimes increasing the stability of the axial conformer. researchgate.net
The conformation of the molecule dictates the accessibility of reacting groups and the stereoelectronic alignment required for certain reactions. slideshare.net For example, in an elimination reaction involving the hydroxyl group, an anti-periplanar arrangement between the hydroxyl and a neighboring hydrogen is required. This geometric constraint is only met when the hydroxyl group is in an axial position. Therefore, the cis-isomer (with an axial -OH) would be expected to undergo elimination more readily than the trans-isomer (with an equatorial -OH).
The table below outlines the conformational preferences and their implications for the reactivity of the two diastereomers of this compound.
| Diastereomer | Most Stable Conformation | Key Conformational Feature | Predicted Influence on Reactivity |
|---|---|---|---|
| trans-4-Butyl-4-hydroxycyclohexan-1-one | Chair form with equatorial butyl and equatorial hydroxyl groups. | Both bulky groups are in the sterically favored equatorial position. | Reactions requiring an axial hydroxyl group (e.g., certain eliminations) would be slow as they must proceed through a less stable conformer. slideshare.net |
| cis-4-Butyl-4-hydroxycyclohexan-1-one | Chair form with an equatorial butyl group and an axial hydroxyl group. | The hydroxyl group is in a more sterically hindered axial position. | More reactive in pathways that require an axial leaving group, such as E2 eliminations, due to the pre-existing anti-periplanar alignment. utdallas.eduslideshare.net |
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Advanced Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
To unambiguously assign the proton (¹H) and carbon (¹³C) signals of 4-Butyl-4-hydroxycyclohexan-1-one, a suite of two-dimensional (2D) NMR experiments would be employed. These experiments reveal correlations between different nuclei, allowing for a complete mapping of the molecular framework.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between adjacent protons in the cyclohexanone (B45756) ring and along the butyl chain. For instance, the protons on C-2 would show a correlation with the protons on C-3, and the methylene (B1212753) protons of the butyl group would exhibit sequential correlations.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in an HSQC spectrum links a specific proton signal to the carbon signal of the atom it is attached to, providing a direct method for assigning the carbon skeleton based on proton assignments.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two to three bonds. This is crucial for identifying quaternary carbons (like C-1 and C-4 in the target molecule) and for piecing together different molecular fragments. For example, HMBC would show correlations from the protons of the butyl group to the quaternary carbon C-4, and from the ring protons to the carbonyl carbon C-1.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are in close proximity, which is invaluable for determining stereochemistry and conformational preferences. In this compound, NOESY could be used to determine the relative orientation of the butyl group and the hydroxyl group with respect to the cyclohexanone ring.
A hypothetical table of expected 2D NMR correlations for this compound is presented below, illustrating the power of these techniques in structural elucidation.
| Proton (¹H) | COSY Correlations (with ¹H) | HSQC Correlation (with ¹³C) | HMBC Correlations (with ¹³C) |
| H-2 | H-3 | C-2 | C-1, C-3, C-6 |
| H-3 | H-2 | C-3 | C-1, C-2, C-4, C-5 |
| H-5 | H-6 | C-5 | C-1, C-3, C-4, C-6 |
| H-6 | H-5 | C-6 | C-1, C-2, C-4, C-5 |
| H-1' (Butyl) | H-2' (Butyl) | C-1' (Butyl) | C-4, C-2' (Butyl), C-3' (Butyl) |
| H-2' (Butyl) | H-1' (Butyl), H-3' (Butyl) | C-2' (Butyl) | C-4, C-1' (Butyl), C-3' (Butyl), C-4' (Butyl) |
| H-3' (Butyl) | H-2' (Butyl), H-4' (Butyl) | C-3' (Butyl) | C-1' (Butyl), C-2' (Butyl), C-4' (Butyl) |
| H-4' (Butyl) | H-3' (Butyl) | C-4' (Butyl) | C-2' (Butyl), C-3' (Butyl) |
Quantitative NMR for Purity and Reaction Monitoring
Quantitative NMR (qNMR) is a powerful method for determining the concentration or purity of a substance. By integrating the signals of the target compound against a certified internal standard of known concentration, a precise and accurate quantification can be achieved without the need for a specific response factor for the analyte. For this compound, qNMR could be used to determine its purity after synthesis and purification. Furthermore, by taking time-course NMR spectra, the progress of the reaction to form this compound could be monitored, providing valuable kinetic data.
Dynamic NMR for Conformational Exchange
The cyclohexanone ring in this compound is not static but undergoes conformational changes, primarily the chair-chair interconversion. Dynamic NMR (DNMR) is the study of these processes that occur on the NMR timescale. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the appearance of the signals. At room temperature, the chair-chair interconversion is typically fast, resulting in averaged signals. As the temperature is lowered, this process slows down, and at a certain point (the coalescence temperature), the signals for the axial and equatorial protons may broaden and then resolve into distinct signals for each conformer at even lower temperatures. The study of these temperature-dependent spectral changes allows for the determination of the energy barriers associated with the conformational exchange.
NMR Chemical Shift Prediction via GIAO-DFT
Computational chemistry provides powerful tools to predict NMR parameters. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with Density Functional Theory (DFT), can calculate theoretical ¹H and ¹³C chemical shifts for a given molecular structure. For this compound, one would first perform a conformational search to identify the lowest energy conformers. Then, GIAO-DFT calculations would be run on these conformers to predict their NMR spectra. By comparing the calculated chemical shifts with the experimental data, it is possible to confirm the structural assignment and gain insights into the predominant conformation in solution.
Mass Spectrometry (MS)
Mass spectrometry is a key analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is capable of measuring the mass of a molecule with very high accuracy (typically to within a few parts per million). This allows for the determination of the exact mass of the molecular ion. From this exact mass, a unique elemental formula can be derived, which is a definitive confirmation of the chemical identity of the compound. For this compound (C₁₀H₁₈O₂), the expected monoisotopic mass can be calculated with high precision.
A hypothetical HRMS data table for this compound is provided below.
| Ion | Elemental Formula | Calculated Exact Mass (Da) | Observed Mass (Da) | Difference (ppm) |
| [M+H]⁺ | C₁₀H₁₉O₂⁺ | 171.1385 | Hypothetical Value | Hypothetical Value |
| [M+Na]⁺ | C₁₀H₁₈O₂Na⁺ | 193.1204 | Hypothetical Value | Hypothetical Value |
| [M-H]⁻ | C₁₀H₁₇O₂⁻ | 169.1228 | Hypothetical Value | Hypothetical Value |
The observation of the molecular ion with an exact mass that matches the calculated value to within a very small margin of error would provide unequivocal evidence for the elemental composition of this compound.
Fragmentation Pathway Elucidation via Tandem MS
Tandem mass spectrometry (MS/MS) is a powerful tool for elucidating the structure of ions by inducing fragmentation and analyzing the resulting product ions. ijcap.inresearchgate.net For this compound, the precursor ion, corresponding to the molecular ion [M]+• or a protonated molecule [M+H]+ depending on the ionization technique, would be selected in the first stage of the mass spectrometer. This selected ion is then subjected to collision-induced dissociation (CID), leading to characteristic fragment ions that provide structural insights. mdpi.com
A plausible fragmentation pathway for this compound under electron ionization (EI) would likely initiate with cleavages alpha to the carbonyl group and the tertiary alcohol. Key fragmentation processes would include:
Loss of the butyl group: A primary fragmentation would be the cleavage of the C4-butyl bond, resulting in a stable resonance-stabilized acylium ion.
Dehydration: The presence of the hydroxyl group facilitates the loss of a water molecule (H₂O), a common fragmentation pathway for alcohols. libretexts.org
Ring cleavage: Subsequent to initial fragmentations, the cyclohexanone ring can undergo various ring-opening and cleavage reactions, leading to a series of smaller fragment ions.
The analysis of these fragmentation patterns allows for the unambiguous confirmation of the connectivity and functional groups within the molecule.
Table 1: Postulated Tandem MS Fragmentation Data for this compound
| Precursor Ion (m/z) | Postulated Fragment Ion (m/z) | Neutral Loss | Putative Structure of Fragment |
| 170 [M]+• | 113 | C₄H₉ | Butyl radical |
| 170 [M]+• | 152 | H₂O | Water |
| 170 [M]+• | 98 | C₄H₉OH | Butanol |
| 113 | 85 | CO | Carbon monoxide |
Note: This data is predictive and based on general principles of mass spectrometry.
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis
Gas chromatography-mass spectrometry (GC-MS) is an indispensable technique for separating and identifying volatile and semi-volatile compounds within a mixture. alsenvironmental.co.ukmorressier.com For the analysis of a sample containing this compound, a GC system would separate the components of the mixture based on their boiling points and interactions with the stationary phase of the capillary column. The separated components then enter the mass spectrometer for detection and identification. researchgate.netnih.gov
A typical GC-MS method for analyzing keto-alcohols like this compound would involve a non-polar or medium-polarity capillary column. The oven temperature would be programmed to start at a lower temperature and ramp up to ensure the separation of more volatile components before eluting the target analyte. Headspace GC-MS can also be employed, particularly for the analysis of volatile organic compounds in solid or liquid matrices. researchgate.net
Table 2: Illustrative GC-MS Parameters for Analysis
| Parameter | Value |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-400 amu |
| Ion Source Temperature | 230 °C |
Note: These parameters are illustrative and would require optimization for a specific sample matrix.
Vibrational Spectroscopy
Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding
Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. youtube.compressbooks.pub The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl (-OH) and carbonyl (C=O) groups.
A strong, broad absorption band in the region of 3600-3200 cm⁻¹ is characteristic of the O-H stretching vibration. The broadness of this peak is indicative of intermolecular hydrogen bonding between the hydroxyl group of one molecule and the carbonyl or hydroxyl group of another. libretexts.org The presence of a strong, sharp absorption band around 1715 cm⁻¹ is indicative of the C=O stretching vibration of the cyclohexanone ring. Other significant bands would include C-H stretching vibrations of the butyl group and the cyclohexane (B81311) ring just below 3000 cm⁻¹, and a C-O stretching vibration for the tertiary alcohol in the 1100-1200 cm⁻¹ region. libretexts.orgnist.gov
Table 3: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| ~3400 | Strong, Broad | O-H Stretch | Hydroxyl (hydrogen-bonded) |
| 2950-2850 | Strong | C-H Stretch | Butyl and Cyclohexane |
| ~1715 | Strong, Sharp | C=O Stretch | Ketone |
| ~1465 | Medium | C-H Bend | CH₂ |
| ~1375 | Medium | C-H Bend | CH₃ |
| ~1150 | Medium | C-O Stretch | Tertiary Alcohol |
Raman Spectroscopy
Raman spectroscopy is a complementary vibrational spectroscopy technique that measures the inelastic scattering of monochromatic light. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is often more sensitive to non-polar and symmetric vibrations.
For this compound, the Raman spectrum would also show characteristic bands for the various functional groups. The C=O stretch would typically appear as a strong band, while the C-C stretching and skeletal vibrations of the cyclohexane ring and butyl chain would also be prominent. The O-H stretching vibration is generally a weak scatterer in Raman spectroscopy. A study on cyclohexanol (B46403) has shown distinct Raman spectra for its different solid phases and liquid state, indicating the sensitivity of Raman spectroscopy to conformational and intermolecular changes, such as hydrogen bonding. capes.gov.braps.org
X-ray Crystallography
Single Crystal X-ray Diffraction for Solid-State Structure Determination
To perform this analysis, a suitable single crystal of this compound must first be grown. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern of the scattered X-rays is collected. Analysis of this pattern allows for the determination of the unit cell dimensions, space group, and the precise coordinates of each atom in the crystal lattice. Research on related 4-alkyl-4-hydroxycyclohexenones has utilized X-ray crystallography to confirm their molecular structures. nih.gov
Table 4: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | 4 |
Note: The values in this table are hypothetical and would need to be determined experimentally.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding Networks)
The molecular structure of this compound, featuring both a hydroxyl (-OH) group and a carbonyl (C=O) group, dictates its capacity to participate in significant intermolecular interactions, primarily through hydrogen bonding. youtube.comyoutube.comyoutube.com The hydroxyl group can act as a hydrogen bond donor, while the lone pairs of electrons on the oxygen atoms of both the hydroxyl and carbonyl groups allow them to function as hydrogen bond acceptors. youtube.combrainly.com
In a pure sample, these functionalities would lead to the formation of a complex hydrogen-bonding network. Molecules of this compound can self-associate in several ways:
Intermolecular O-H···O=C Hydrogen Bonds: The hydroxyl group of one molecule can form a hydrogen bond with the carbonyl oxygen of a neighboring molecule. This is a common and relatively strong type of interaction in hydroxyketones.
Intermolecular O-H···O-H Hydrogen Bonds: The hydroxyl group of one molecule can interact with the hydroxyl group of another, forming dimers or longer polymeric chains.
The presence of the bulky butyl group at the C4 position introduces steric hindrance, which would influence the geometry and strength of these hydrogen bonds. This steric bulk may prevent the formation of highly ordered, crystal-like networks that might be observed in less hindered analogs like 4-hydroxycyclohexanone (B83380). nih.gov The interplay between the attractive forces of hydrogen bonding and the repulsive steric interactions of the butyl group would be a key determinant of the compound's physical properties, such as its boiling point and solubility.
In protic solvents, such as water or alcohols, the solute molecules would engage in hydrogen bonding with the solvent molecules. In aprotic, non-polar solvents, the intermolecular hydrogen bonding between the this compound molecules themselves would be the dominant non-covalent interaction.
Expected Data on Intermolecular Interactions:
| Interaction Type | Donor | Acceptor | Expected Strength | Influence of Butyl Group |
| Intermolecular Hydrogen Bond | Hydroxyl (-OH) | Carbonyl (C=O) | Moderate to Strong | Steric hindrance may weaken or distort the bond geometry. |
| Intermolecular Hydrogen Bond | Hydroxyl (-OH) | Hydroxyl (-OH) | Moderate to Strong | Steric hindrance may favor dimer formation over extended chains. |
| Dipole-Dipole Interactions | Carbonyl (C=O) | Carbonyl (C=O) | Moderate | Present due to the polar nature of the carbonyl group. |
| London Dispersion Forces | Entire Molecule | Entire Molecule | Weak to Moderate | Increases with the size of the butyl group. |
Chiroptical Spectroscopy (if chiral forms are studied)
The this compound molecule possesses a stereocenter at the C4 position, where the butyl and hydroxyl groups are attached. This means the compound can exist as two non-superimposable mirror images, or enantiomers, making it a chiral molecule. Chiroptical spectroscopy techniques are essential for studying such molecules. nih.govnih.gov
Circular Dichroism (CD) Spectroscopy for Absolute Stereochemistry and Conformational Analysis
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. libretexts.org This technique is particularly sensitive to the three-dimensional arrangement of atoms and can be used to determine the absolute configuration (R or S) of the chiral center and to analyze the conformational preferences of the molecule in solution. nih.govnih.gov
For this compound, the primary chromophore responsible for the CD signal in the accessible ultraviolet region would be the carbonyl group (C=O). The n→π* electronic transition of the ketone carbonyl group is electronically forbidden but becomes allowed and gives rise to a weak absorption band typically in the 270-300 nm region. In a chiral environment, this transition will exhibit a CD signal, known as a Cotton effect.
The sign and intensity of this Cotton effect are governed by the "Octant Rule" for cyclohexanones. This empirical rule relates the spatial disposition of substituents relative to the carbonyl group to the sign of the observed Cotton effect. The chair conformation of the cyclohexanone ring is divided into eight regions or "octants" by three perpendicular planes intersecting at the carbonyl oxygen. The contribution of a substituent to the Cotton effect depends on which octant it resides in.
To predict the CD spectrum, one must first consider the conformational equilibrium of the cyclohexanone ring. The ring can exist in two chair conformations that are in rapid equilibrium. The bulky butyl group would have a strong preference for the equatorial position to minimize steric strain (1,3-diaxial interactions). This would likely lock the molecule into a preferred chair conformation.
For the (R)-enantiomer: With the butyl group in the equatorial position, the spatial arrangement of the ring atoms relative to the carbonyl group would lead to a predictable Cotton effect (either positive or negative).
For the (S)-enantiomer: The CD spectrum would be a mirror image of the (R)-enantiomer.
Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are now routinely used to predict CD spectra. acs.orgnih.govresearchgate.netmdpi.com A theoretical calculation for the (R) and (S) enantiomers of this compound would provide a predicted spectrum that could be compared with experimental data to assign the absolute configuration of a synthesized or isolated sample.
Hypothetical CD Spectral Data for this compound:
| Enantiomer | Wavelength (λmax) of n→π* Transition | Predicted Sign of Cotton Effect | Information Gained |
| (R)-4-Butyl-4-hydroxycyclohexan-1-one | ~280 - 295 nm | Positive or Negative (determinable by Octant Rule/TD-DFT) | Absolute configuration, dominant conformation |
| (S)-4-Butyl-4-hydroxycyclohexan-1-one | ~280 - 295 nm | Opposite to (R)-enantiomer | Absolute configuration, dominant conformation |
Quantum Chemical Calculations
Quantum chemical calculations utilize the principles of quantum mechanics to model molecular behavior. Methods such as Density Functional Theory (DFT) and ab initio calculations are central to understanding the electronic structure and predicting various molecular properties.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a good balance between accuracy and computational cost, making it suitable for a wide range of organic molecules. researchgate.netresearchgate.net Common DFT functionals used for such studies include B3LYP and B3PW91, often paired with basis sets like 6-31G* or 6-311++G(2d,p) to describe the atomic orbitals. researchgate.netresearchgate.net
Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, they can offer higher accuracy for certain properties. The choice of method and basis set is crucial for obtaining reliable results.
Table 1: Common DFT Functionals and Basis Sets in Organic Molecule Calculations
| Method Type | Examples | Description |
|---|---|---|
| DFT Functionals | B3LYP, PBE1PBE, B3PW91 | Approximations to the exchange-correlation energy in DFT, combining different theoretical approaches. researchgate.netresearchgate.net |
| Basis Sets | 6-31G*, 6-311++G(2d,p), LanL2DZ | Sets of mathematical functions used to build the molecular orbitals. The complexity of the basis set affects the accuracy and cost of the calculation. researchgate.netresearchgate.net |
A fundamental application of quantum chemical calculations is molecular geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the lowest energy conformation. researchgate.net For this compound, this would involve finding the precise bond lengths, bond angles, and dihedral angles of its most stable conformer, which is expected to be a chair conformation.
Electronic structure analysis provides insights into the distribution of electrons within the molecule. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical reactivity and electronic transitions. researchgate.net A smaller gap suggests that the molecule can be more easily excited. researchgate.net
Table 2: Predicted Geometric Parameters for the Chair Conformation of 4-Substituted Cyclohexanone Ring
| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |
|---|---|---|---|---|
| Bond Length (Å) | C1 | O1 | ~1.21 | |
| Bond Length (Å) | C1 | C2 | ~1.53 | |
| Bond Length (Å) | C4 | O2 | ~1.43 | |
| Bond Length (Å) | C4 | C(Butyl) | ~1.54 | |
| Bond Angle (°) | C6 | C1 | C2 | ~117 |
| Bond Angle (°) | O2 | C4 | C(Butyl) | ~109.5 |
| Dihedral Angle (°) | C6 | C1 | C2 | C3 | ~55 |
Note: The values in this table are representative and would be precisely determined through specific DFT or ab initio calculations.
Computational methods are highly effective in predicting spectroscopic properties, which is invaluable for structure elucidation and interpretation of experimental data.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is frequently used for this purpose. researchgate.net Calculated chemical shifts can be compared with experimental spectra to confirm the structure and assign specific signals to individual atoms within the molecule. researchgate.netchemrxiv.org The accuracy of these predictions can be very high, with errors often less than 0.3 ppm for ¹H shifts. nih.gov
Vibrational Frequencies: Quantum chemical calculations can also predict the fundamental vibrational frequencies of a molecule. researchgate.net These calculated frequencies correspond to the peaks observed in infrared (IR) and Raman spectra. Comparing the computed spectrum with the experimental one helps in assigning vibrational modes to specific bonds or functional groups.
Table 3: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1 (C=O) | - | ~210 |
| C2, C6 (CH₂) (alpha to C=O) | ~2.3 - 2.5 | ~38 |
| C3, C5 (CH₂) (beta to C=O) | ~1.8 - 2.0 | ~28 |
| C4 (C-OH, C-Butyl) | - | ~70 |
| OH | Variable (depends on solvent) | - |
| Butyl-CH₂ | ~1.5 - 1.7 | ~35 |
| Butyl-CH₂ | ~1.2 - 1.4 | ~26 |
| Butyl-CH₂ | ~1.2 - 1.4 | ~23 |
| Butyl-CH₃ | ~0.9 | ~14 |
Note: These are estimated values. Actual shifts would be determined by specific computational analysis and experimental conditions.
Conformational Analysis
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a cyclic molecule like this compound, this analysis is crucial for understanding its preferred shape and the energy barriers between different conformations. The cyclohexane ring predominantly adopts a strain-free "chair" conformation. pressbooks.pub
A Potential Energy Surface (PES) scan is a computational technique used to explore the conformational space of a molecule. uni-muenchen.deq-chem.com It involves systematically changing a specific geometric parameter, such as a dihedral angle, while optimizing the rest of the molecular geometry at each step. q-chem.comq-chem.com This "relaxed" scan provides a profile of how the molecule's energy changes with that specific rotation, revealing the location of stable conformers and the energy barriers between them. q-chem.com For this compound, PES scans could be performed by rotating the dihedral angles within the butyl group or by exploring the ring-puckering coordinates to map the pathway between different chair and boat-like conformations.
The results of a PES scan are used to identify critical points on the energy landscape.
Energy Minima: These are the low-energy points on the PES that correspond to stable or metastable conformations of the molecule. For this compound, the global energy minimum would likely correspond to a chair conformation where the bulky butyl group is in an equatorial position to minimize steric hindrance. Other local minima might exist corresponding to different rotations of the butyl group or the hydroxyl group.
Transition States: These are the energy maxima on the pathway between two energy minima. uni-muenchen.de They represent the energy barrier that must be overcome for the molecule to convert from one conformation to another (e.g., during the "ring flip" of the cyclohexane ring). uni-muenchen.de Locating the exact structure and energy of the transition state is key to understanding the dynamics of conformational changes.
Table 4: Illustrative Relative Energies of Potential Conformers
| Conformer Description | Position of Butyl Group | Position of Hydroxyl Group | Hypothetical Relative Energy (kcal/mol) |
|---|---|---|---|
| Chair 1 | Equatorial | Axial | 0.0 (Global Minimum) |
| Chair 2 | Axial | Equatorial | > 2.0 |
| Twist-Boat | - | - | ~5-6 |
Note: These values are illustrative, demonstrating the expected energetic preference for the equatorial conformer based on steric principles.
Table of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one |
| 4-hydroxycyclohexanone |
Theoretical and Computational Chemistry Studies of this compound
Extensive research into theoretical and computational chemistry studies specifically focused on this compound has not yielded detailed findings in the public domain. As a result, a comprehensive analysis based on the specified outline cannot be provided at this time.
While general principles of computational chemistry and theoretical analysis are broadly applicable to a wide range of molecules, the strict focus of this article on "this compound" necessitates specific research data for each outlined section. The following sections would typically be populated with detailed findings from such studies; however, the absence of dedicated research on this particular compound prevents a scientifically rigorous discussion.
Applications in Organic Synthesis and Materials Science
Role as a Key Synthetic Building Block
As a synthetic building block, 4-Butyl-4-hydroxycyclohexan-1-one provides a robust framework for the assembly of more intricate chemical structures. Its utility spans from the synthesis of natural products to the creation of novel heterocyclic systems.
While direct total syntheses of specific natural products using this compound are not extensively documented, analogous structures like 4-hydroxycyclohexanone (B83380) and its derivatives are pivotal in the synthesis of various natural products. nih.gov For instance, chiral cyclohexenone derivatives, which can be conceptually derived from 4-hydroxycyclohexanones, are crucial synthons for a variety of natural products. rsc.org The synthesis of these complex molecules often relies on the strategic manipulation of the functional groups present in the cyclohexane (B81311) ring. The principles used in these syntheses can be applied to this compound to generate structural analogs of natural products.
The chemical reactivity of this compound lends itself to the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules.
Isoxazoles: Isoxazoles can be synthesized through the reaction of 1,3-dicarbonyl compounds with hydroxylamine (B1172632). youtube.com The ketone group in this compound can be a part of a 1,3-dicarbonyl system after appropriate chemical modification, thus serving as a precursor for substituted isoxazoles. nih.govresearchgate.netnih.gov The general synthesis involves the in-situ formation of a nitrile oxide followed by an intramolecular dipolar cycloaddition. nih.gov
Chromenes: Chromenes are another class of heterocyclic compounds accessible from cyclohexanone (B45756) derivatives. beilstein-journals.orgsharif.eduderpharmachemica.comnih.govrsc.org The synthesis of 4H-chromenes can be achieved through various methods, including multicomponent reactions and cyclocondensation reactions. beilstein-journals.orgsharif.edunih.gov While direct synthesis from this compound is not explicitly detailed in the provided results, the cyclohexanone moiety is a common starting point for constructing the chromene scaffold.
The unique combination of functional groups in this compound makes it a potential scaffold for the development of new organic reactions. The presence of both a ketone and a tertiary alcohol allows for the exploration of novel intramolecular reactions and rearrangements. For example, derivatives of 4-tert-butylcyclohexanone (B146137) have been used to explore new synthetic pathways. researchgate.net
Potential in Polymer Chemistry
The Baeyer-Villiger oxidation of cyclic ketones to produce lactones is a well-established reaction in organic synthesis. wikipedia.orgmdpi.comnih.govorganic-chemistry.org This reaction opens up possibilities for the use of this compound in polymer chemistry.
The oxidation of this compound would yield a substituted caprolactone. This resulting lactone can potentially serve as a monomer for ring-opening polymerization to produce polyesters. The presence of the butyl and hydroxyl groups on the polymer backbone would impart specific properties to the resulting material. For instance, a chemo-enzymatic Baeyer-Villiger oxidation has been developed for the synthesis of enantioenriched lactones from prochiral cyclohexanones, highlighting the potential for creating chiral polymers. nih.gov
Application in Other Material Sciences
The specific information regarding the application of this compound in other material sciences such as liquid crystals or functional polymers is not available in the provided search results. However, the rigid cyclohexane core and the potential for introducing various functional groups suggest that its derivatives could be explored for such applications.
Catalyst or Ligand Precursor
There is no direct evidence in the provided search results to suggest that this compound is used as a catalyst or a ligand precursor.
Conclusion and Future Research Directions
Summary of Current Knowledge on 4-Butyl-4-hydroxycyclohexan-1-one
Currently, dedicated research focusing exclusively on this compound is limited in publicly accessible scientific literature. However, a significant body of knowledge on analogous 4-substituted cyclohexanone (B45756) derivatives provides a solid foundation for understanding its fundamental properties. The structure consists of a cyclohexane (B81311) ring with a ketone at the 1-position and a hydroxyl and a butyl group at the 4-position. This arrangement makes the C4-position a chiral center, meaning the molecule can exist as two enantiomers.
The presence of both a ketone and a hydroxyl group suggests the potential for a variety of chemical transformations. The ketone can undergo reactions such as reduction, condensation, and alpha-functionalization, while the tertiary alcohol can be involved in esterification or elimination reactions. The butyl group, being a simple alkyl chain, primarily influences the compound's steric and lipophilic properties. While specific experimental data for this compound is scarce, its properties can be inferred from related compounds. For instance, the chemistry of 4-hydroxycyclohexanone (B83380) is well-documented, providing insights into the reactivity of the core ring structure. chemsynthesis.comnih.govchemicalbook.com
Unexplored Synthetic Avenues
While specific synthetic routes to this compound are not extensively reported, several established methods for the synthesis of related tertiary alcohols on a cyclohexanone scaffold can be proposed. A primary and straightforward approach would be the Grignard reaction, where a butylmagnesium halide is reacted with 1,4-cyclohexanedione (B43130). This would be a direct and efficient method to introduce the butyl group and form the tertiary alcohol simultaneously.
Another potential route could involve the alkylation of a protected 4-hydroxycyclohexanone. The hydroxyl group could be protected using a suitable protecting group, followed by the deprotonation of the C4-position and subsequent reaction with a butyl halide. Deprotection would then yield the target molecule.
Furthermore, tandem catalytic strategies, which have been successfully employed for the synthesis of other complex cycloalkanones, present an exciting, unexplored avenue. nih.gov For instance, a tandem carbene and photoredox-catalyzed approach could potentially be adapted to construct the 4-butyl-4-hydroxycyclohexanone framework, offering a novel method for C-C bond formation under mild conditions. nih.gov
Advanced Mechanistic Studies and Stereochemical Control
The synthesis of this compound via methods like the Grignard reaction results in a racemic mixture. A significant area for future research lies in the development of stereoselective synthetic methods to obtain enantiomerically pure forms of the compound. This could be achieved through several advanced strategies:
Chiral Auxiliaries: Employing a chiral auxiliary attached to the cyclohexanone ring could direct the approach of the butyl nucleophile to one face of the ketone, leading to a diastereoselective reaction. Subsequent removal of the auxiliary would yield the enantiomerically enriched product.
Chiral Catalysts: The use of chiral Lewis acids or other catalysts in conjunction with the butylating agent could create a chiral environment around the ketone, favoring the formation of one enantiomer over the other.
Enzymatic Resolutions: Biocatalytic methods, such as enzymatic kinetic resolution of the racemic alcohol, could be employed to selectively acylate one enantiomer, allowing for the separation of the two.
Advanced mechanistic studies could involve computational modeling to understand the transition states of these stereoselective reactions. Isotopic labeling studies could also be used to probe the reaction mechanisms of potential synthetic routes in detail.
Emerging Analytical and Computational Approaches
The characterization of this compound and its potential enantiomers would rely on a combination of standard and advanced analytical techniques.
| Analytical Technique | Application for this compound |
| NMR Spectroscopy (¹H and ¹³C) | To confirm the molecular structure and connectivity of atoms. |
| Mass Spectrometry | To determine the molecular weight and fragmentation pattern. |
| Infrared (IR) Spectroscopy | To identify the presence of the ketone (C=O) and hydroxyl (O-H) functional groups. |
| Chiral High-Performance Liquid Chromatography (HPLC) | For the separation and quantification of the enantiomers. |
| X-ray Crystallography | To determine the absolute stereochemistry of a single enantiomer if a suitable crystal can be obtained. |
Computational chemistry, particularly Density Functional Theory (DFT), can be a powerful tool to predict the compound's properties. acs.org DFT calculations could be used to:
Predict the preferred conformations of the cis and trans isomers.
Calculate the IR and NMR spectra to aid in experimental characterization. acs.org
Model the electronic properties and reactivity of the molecule.
Broader Implications for Cyclohexanone Chemistry and Analogous Systems
The study of this compound, while specific, has broader implications for the field of cyclohexanone chemistry. Cyclohexanone derivatives are important building blocks in organic synthesis and are found in many natural products and pharmaceuticals. researchgate.net Research into this particular molecule can contribute to a deeper understanding of:
Stereocontrol in 1,4-Disubstituted Cyclohexanes: The development of stereoselective syntheses for this compound can provide valuable strategies that are applicable to a wide range of other 1,4-disubstituted cyclohexanes, which are common motifs in medicinal chemistry.
Reactivity of Bifunctional Molecules: The presence of two reactive functional groups (ketone and tertiary alcohol) in a defined spatial relationship allows for the study of intramolecular reactions and the development of novel synthetic transformations.
Structure-Property Relationships: By synthesizing and characterizing this and related analogs with varying alkyl substituents at the C4 position, a better understanding of how the size and nature of this group influence the physical and chemical properties of the molecule can be gained.
Q & A
Basic: What spectroscopic techniques are recommended for confirming the structural conformation of 4-Butyl-4-hydroxycyclohexan-1-one?
Answer:
- 1H and 13C NMR spectroscopy are critical for identifying substituent positions and verifying cyclohexane ring chair conformations. For example, coupling constants in 1H NMR can reveal axial/equatorial orientations of the hydroxyl and butyl groups.
- Infrared (IR) spectroscopy helps confirm the presence of hydroxyl (O-H stretch ~3200–3600 cm⁻¹) and ketone (C=O stretch ~1700 cm⁻¹) functional groups.
- Mass spectrometry (MS) aids in determining molecular weight and fragmentation patterns. Cross-referencing with computational models (e.g., density functional theory (DFT)) improves accuracy .
Basic: What synthetic routes are documented for this compound, and how can purity be optimized?
Answer:
- Grignard reagent addition to cyclohexenone derivatives followed by oxidation is a common approach. For example, reacting 4-butylcyclohexene with a peracid (e.g., mCPBA) may yield the hydroxylated product.
- Purification : Use column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to remove byproducts like unreacted starting materials or diastereomers.
- Validation : Monitor reactions via thin-layer chromatography (TLC) and confirm purity using high-performance liquid chromatography (HPLC) .
Advanced: How can computational chemistry resolve contradictions in reported thermodynamic stability of this compound conformers?
Answer:
- Perform DFT calculations (e.g., B3LYP/6-31G* level) to model chair, twist-boat, and other conformers. Compare calculated Gibbs free energy values with experimental data from variable-temperature NMR.
- Molecular dynamics simulations can assess conformational flexibility in solution. Discrepancies between computational and experimental results may arise from solvent effects or insufficient basis sets, requiring iterative refinement .
Advanced: What strategies address stereochemical challenges in synthesizing enantiomerically pure this compound derivatives?
Answer:
- Chiral auxiliaries or catalysts : Use asymmetric catalysis (e.g., Sharpless epoxidation or enzymatic hydroxylation) to control stereochemistry.
- Chiral chromatography : Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for enantiomer separation.
- X-ray crystallography : Validate absolute configuration post-synthesis, especially when discrepancies arise in optical rotation measurements .
Basic: How should researchers design experiments to study the keto-enol tautomerism of this compound?
Answer:
- pH-dependent studies : Use UV-Vis spectroscopy to monitor tautomer equilibria in solvents of varying acidity (e.g., DMSO with HCl or NaOH).
- Deuterium exchange experiments : Track enol formation via 1H NMR by observing proton exchange rates in deuterated solvents.
- Thermodynamic analysis : Calculate equilibrium constants (Keq) at different temperatures to determine ΔG, ΔH, and ΔS .
Advanced: What analytical methods are suitable for detecting trace impurities in this compound during kinetic studies?
Answer:
- GC-MS or LC-MS : Identify low-abundance byproducts (e.g., dehydration products or oxidation intermediates) with high sensitivity.
- NMR relaxation experiments : Use T1 and T2 relaxation times to detect minor conformers or impurities in solution.
- Isotopic labeling : Introduce 13C or 2H labels to track reaction pathways and distinguish impurities from artifacts .
Basic: How can researchers mitigate safety risks when handling this compound in the laboratory?
Answer:
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors.
- Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Refer to safety protocols for analogous cyclohexanone derivatives .
Advanced: How do solvent effects influence the reactivity of this compound in nucleophilic addition reactions?
Answer:
- Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states via dipole interactions, accelerating reactions like Grignard additions.
- Protic solvents (e.g., methanol) may deactivate nucleophiles through hydrogen bonding.
- Solvent parameter analysis : Use Kamlet-Taft or Hansen solubility parameters to predict solvation effects and optimize reaction rates .
Basic: What databases and tools are recommended for literature reviews on this compound?
Answer:
- Reaxys and SciFinder : Search for synthetic protocols, spectral data, and physicochemical properties.
- PubChem and EPA DSSTox : Access toxicity profiles and regulatory information.
- ChemDraw : Generate IUPAC names and predict NMR shifts for comparative analysis .
Advanced: How can researchers validate the environmental stability of this compound in ecotoxicological studies?
Answer:
- Biodegradation assays : Use OECD 301 guidelines to assess microbial degradation in aqueous systems.
- Photolysis studies : Expose the compound to UV light and analyze degradation products via LC-MS.
- QSAR modeling : Predict bioaccumulation and toxicity using quantitative structure-activity relationship tools from EPA DSSTox .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
